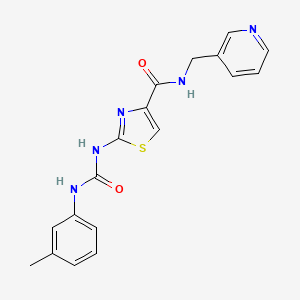

N-(pyridin-3-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-12-4-2-6-14(8-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-5-3-7-19-9-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNEPLUOJDWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone to form the thiazole ring.

Introduction of the Ureido Group: Reacting the thiazole derivative with an isocyanate to introduce the ureido group.

Attachment of the Pyridin-3-ylmethyl Group: Using a nucleophilic substitution reaction to attach the pyridin-3-ylmethyl group to the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a drug candidate for various diseases.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Thiazole Carboxamide Analogs

Key Findings :

- Ureido Advantage: The ureido group in the target compound may enhance binding affinity compared to pyridinyl or alkyl groups due to hydrogen-bond donor/acceptor capacity.

- Position 4 Carboxamide : Substitution at position 4 (vs. 5) could reduce steric hindrance, improving interaction with hydrophobic enzyme pockets .

Physicochemical Properties

- Stability : The ureido group may confer hydrolytic sensitivity compared to more stable pyridinyl or carboxylate substituents, necessitating formulation adjustments .

Biological Activity

N-(pyridin-3-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The compound features a pyridine ring, a thiazole ring, and a urea moiety, which are critical for its biological interactions. The structural characteristics enhance its reactivity and affinity for various biological targets, making it a candidate for further pharmacological studies .

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The urea group can form hydrogen bonds with biological targets, while the aromatic rings may engage in π-π stacking interactions. Such interactions are crucial for modulating signaling pathways or inhibiting enzymatic activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, thiazole derivatives have been shown to possess activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. In studies, these compounds have demonstrated low minimum inhibitory concentrations (MIC), indicating their effectiveness as antimicrobial agents .

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | < 50 | Strong inhibition |

| Escherichia coli | < 25 | Moderate inhibition |

| Candida albicans | < 30 | Significant inhibition |

Case Studies and Research Findings

- Antibacterial Studies : In a study evaluating the antibacterial efficacy of thiazole derivatives, this compound showed promising results against both gram-positive and gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

- Antioxidant Activity : Additional research has highlighted the antioxidant potential of this compound through DPPH and hydroxyl radical scavenging assays. The results indicated that this compound could effectively neutralize free radicals, suggesting its potential use in oxidative stress-related conditions .

- Computational Studies : Molecular docking simulations have been conducted to predict the binding interactions between this compound and various biological targets. These studies support the experimental findings by illustrating how the compound fits into enzyme active sites, enhancing our understanding of its pharmacodynamics .

Q & A

Q. What are the key synthetic routes for N-(pyridin-3-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide?

The compound is synthesized via multistep organic reactions, including:

- Amidation/Coupling Reactions : Reaction of pyridin-3-ylmethylamine with activated thiazole-4-carboxylic acid derivatives (e.g., using EDCI as a coupling agent in pyridine) .

- Ureido Formation : Introduction of the m-tolylurea moiety via reaction with m-tolyl isocyanate or substituted phenyl isocyanates under anhydrous conditions .

- Purification : Column chromatography or preparative TLC with solvent systems like n-hexane/ethyl acetate (50:50) .

- Characterization : Confirmation via -NMR, -NMR, and HPLC (purity >98%) .

Q. How is the purity and structural integrity of the compound verified?

- Analytical Techniques :

- NMR Spectroscopy : -NMR and -NMR validate proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection confirms purity (>98%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (e.g., m/z 450.2 [M+H]) confirms molecular weight .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Reaction Conditions :

- Use anhydrous solvents (e.g., DMF, pyridine) and inert atmospheres (N/Ar) to prevent hydrolysis .

- Catalysts: Copper(I) iodide or Lawesson’s reagent improves coupling efficiency in thiazole formation .

- Yield Enhancement :

- Stepwise purification (e.g., silica gel chromatography followed by recrystallization) reduces side products .

- Example: Compound 81 (a thiazole analog) achieved 39% yield via optimized coupling and purification .

Q. What molecular interactions drive the compound’s EGFR inhibitory activity?

- Binding Analysis :

- Hydrogen Bonding : The urea group forms hydrogen bonds with EGFR’s Met793 and Thr854 residues .

- Hydrophobic Interactions : The m-tolyl and pyridinyl groups occupy hydrophobic pockets near Leu718 and Val726 .

- Activity Data :

- Analogous compounds (e.g., compound 8b) show IC = 14.8 nM against mutant EGFR via hydrogen bonding with Asp855 .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Considerations :

- Assay Variability : Compare IC values using standardized kinase inhibition assays (e.g., ADP-Glo™) .

- Structural Analogues : Test derivatives (e.g., methyl vs. trifluoromethyl substituents) to isolate substituent effects .

- Computational Validation :

- Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains activity differences due to steric clashes or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.